molecular formula C13H13IN2O2S B497398 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 312616-88-9

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B497398
CAS No.: 312616-88-9
M. Wt: 388.23g/mol
InChI Key: QKOVCSMKEIIZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a benzenesulfonamide pharmacophore, a structure known to act as a effective zinc-binding group in the inhibition of Carbonic Anhydrase (CA) enzymes . This compound is designed for research applications, particularly in the development of novel anticancer and antimicrobial agents. The structural core of this reagent aligns with a class of compounds investigated for their selective inhibition of Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in various solid tumors, including triple-negative breast cancer (e.g., MDA-MB-231 cells) and other breast cancer lines (e.g., MCF-7) . The inhibition of CA IX is a promising therapeutic strategy, as it disrupts the pH regulation of hypoxic tumor cells, potentially inhibiting proliferation and inducing apoptosis . Furthermore, benzenesulfonamide derivatives have demonstrated substantial antibacterial and anti-biofilm activities against pathogens such as S. aureus and K. pneumonia , suggesting this compound may also be a candidate for investigating new antimicrobial mechanisms . Researchers can utilize this material to explore structure-activity relationships, conduct mechanistic studies, and synthesize more complex derivatives for biological evaluation. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O2S/c1-10-8-11(14)5-6-13(10)19(17,18)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOVCSMKEIIZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. For instance, derivatives containing benzenesulfonamide moieties have been shown to exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective inhibition of cell proliferation.

CompoundCell LineIC50 (μM)Notes
Compound AHeLa6–7High cytotoxicity
Compound BMCF-718–20Less cytotoxic to non-tumor cells

The incorporation of iodine in the structure may enhance the interaction with biological targets, thereby improving efficacy against cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar iodinated benzenesulfonamides have demonstrated significant activity against various pathogens, suggesting that this compound could also possess similar effects.

Enzyme Inhibition Studies

Research indicates that compounds like this compound can inhibit specific enzymes involved in critical biochemical pathways. This property is essential for developing therapeutic agents targeting diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of benzenesulfonamide derivatives for their anticancer activity. Among these, compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study 2: Antimicrobial Activity

In another investigation, researchers assessed the antimicrobial efficacy of several iodinated sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited potent antibacterial activity, supporting their potential use in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 294889-56-8)

  • Structure : Lacks the iodine and methyl groups but shares the pyridin-2-ylmethylamine moiety.
  • Activity: While specific data are unavailable, its amino group at the para position is a common pharmacophore in sulfonamide-based anticancer agents. For example, compound II (4-amino-N-(pyridin-2-yl)benzenesulfonamide) is structurally similar and has been investigated as a precursor for cytotoxic agents .
  • Key Difference : The absence of iodine and methyl groups may reduce steric bulk and alter metabolic stability compared to the target compound .

4-Iodo-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 433964-89-7)

  • Structure : Shares the iodine and pyridin-2-ylmethylamine groups but lacks the 2-methyl substituent.
  • Activity : Halogenated sulfonamides are often explored for radiopharmaceutical applications due to iodine’s isotopic properties. For instance, radioiodinated sulfonamides in were developed for chemokine receptor imaging .
  • Key Difference : The methyl group in the target compound may enhance lipophilicity and membrane permeability .

N-(Pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylmethyl)benzenesulfonamide

  • Structure : Features a pyrrolidinylmethyl group instead of iodine and methyl.
  • Activity : Demonstrated inhibitory effects on chemokine receptor CXCR4, with docking studies highlighting the importance of the pyridinylmethylamine group for binding .
  • Key Difference : The iodine and methyl groups in the target compound could modulate receptor affinity and selectivity .

Anticancer Potential

  • Lead Compound 18 (): A chloro-substituted indole-benzenesulfonamide hybrid showed IC50 = 90 μg/mL against MCF-7 cells.
  • Target Compound : The iodine atom may enhance DNA intercalation or alkylation, while the methyl group could improve pharmacokinetic properties .

Anti-Inflammatory and Analgesic Effects

  • Compound C (): Exhibited activity comparable to diclofenac, attributed to sulfonamide-pyrimidine interactions.
  • Target Compound: The pyridinylmethylamine group may similarly engage cyclooxygenase (COX) or nitric oxide synthase (NOS) pathways .

Antiviral Activity

  • HIV Integrase Inhibitors (): Nitro-substituted benzenesulfonamides showed moderate HIV inhibition.

Molecular and Physicochemical Properties

Property 4-Iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide 4-Iodo-N-(2-pyridinylmethyl)benzenesulfonamide
Molecular Formula C13H13IN2O2S C12H13N3O2S C12H11IN2O2S
Molecular Weight ~390.2 g/mol 263.3 g/mol 374.2 g/mol
Key Substituents Iodo, Methyl, Pyridinylmethyl Amino, Pyridinylmethyl Iodo, Pyridinylmethyl
Lipophilicity (LogP) Estimated higher (due to iodine and methyl) Lower Moderate
Bioactivity Potential anticancer/antiviral Anticancer precursor Radiopharmaceutical imaging

Biological Activity

4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. With the molecular formula C13H13IN2O2S and a molecular weight of 388.22 g/mol, this compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. The presence of iodine enhances its reactivity, making it an interesting candidate for further research.

The synthesis of this compound typically involves multi-step organic reactions, often requiring iodine reagents and catalysts to facilitate the iodination process. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be substituted with other functional groups.
  • Oxidation and Reduction : Alterations in the oxidation state of the sulfur atom in the sulfonamide group.
  • Coupling Reactions : The pyridin-2-ylmethyl group can participate in forming new carbon-carbon or carbon-nitrogen bonds.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its efficacy:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal properties have been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

The compound has also shown promising results as an anticancer agent, potentially due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been reported to interfere with cellular pathways critical for cancer growth, suggesting that this compound may possess analogous mechanisms of action .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors, altering their activity and triggering downstream effects that lead to antimicrobial or anticancer activity. This interaction can disrupt essential biological processes within pathogens or cancer cells, enhancing the compound's therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of related compounds, providing context for the potential applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that similar sulfonamide derivatives exhibited strong inhibition against Gram-positive bacteria, reinforcing the potential of this compound in treating bacterial infections .
  • Anticancer Properties : Research on related sulfonamides indicated their effectiveness in inhibiting cancer cell lines through mechanisms involving enzyme inhibition and interference with DNA replication processes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-iodo-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide with high purity?

  • Methodology :

  • Begin with the sulfonylation of 2-methylbenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
  • Introduce the iodo substituent via electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid, ensuring stoichiometric control to avoid over-iodination .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress using TLC and confirm structures via 1^1H/13^13C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯π interactions) to confirm molecular geometry .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) to verify functional groups.
  • NMR : Use 1^1H NMR to distinguish pyridyl protons (δ 8.3–7.2 ppm) and methyl groups (δ 2.5 ppm) .

Q. How can computational methods predict the compound’s electronic properties and binding affinities?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Conduct molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydropteroate synthase) to predict binding modes and affinity scores .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Strategies :

  • Cross-validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
  • Use statistical modeling (ANOVA, Duncan’s test) to analyze dose-response data and identify outliers in biological assays .
  • Re-examine synthetic routes for potential impurities (e.g., deiodinated byproducts) via HPLC-MS to rule out confounding factors .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methods :

  • Co-crystallization : Co-formulate with benzoic acid derivatives to enhance aqueous solubility via hydrogen-bonded supramolecular networks .
  • Derivatization : Introduce polar groups (e.g., hydroxyls) at the pyridylmethyl moiety via Pd-catalyzed cross-coupling, followed by solubility assays in PBS (pH 7.4) .

Q. How can reaction mechanisms for sulfonamide iodination be experimentally validated?

  • Experimental Design :

  • Use isotopic labeling (127^{127}I vs. 131^{131}I) to track regioselectivity via radiometric TLC.
  • Perform kinetic studies under varying temperatures (25–60°C) and solvent polarities (acetic acid vs. DCM) to determine rate laws and activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.